An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-piperidine-1-carboxamidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-piperidine-1-carboxamidine Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-piperidine-1-carboxamidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, namely 3-methylpiperidine and guanidinium chloride, to provide well-founded estimations of its characteristics. The following sections will delve into the chemical and physical properties, a plausible synthetic route, robust analytical methodologies for characterization, and a discussion on its potential stability and biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this compound's behavior and enabling its effective utilization in research and development endeavors.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets.[1] The incorporation of a carboxamidine group, a derivative of the strongly basic guanidinium moiety, introduces a unique set of electronic and hydrogen-bonding characteristics that can significantly influence a molecule's interaction with biological systems. 3-Methyl-piperidine-1-carboxamidine hydrochloride, by combining these two key structural features, represents a compound of interest for the exploration of novel therapeutic agents. The methyl substituent on the piperidine ring introduces chirality and can provide steric and electronic modulation of the molecule's properties. This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound for scientific and research applications.
Chemical and Physical Properties
The physicochemical properties of 3-Methyl-piperidine-1-carboxamidine hydrochloride are crucial for its handling, formulation, and biological activity. The data presented in Table 1 is a combination of known values for closely related compounds and expert estimations based on structure-activity relationships.
Table 1: Estimated Physicochemical Properties of 3-Methyl-piperidine-1-carboxamidine hydrochloride
| Property | Estimated Value | Rationale and Supporting References |
| Molecular Formula | C7H16ClN3 | Based on the structure of 3-methylpiperidine and a carboxamidine hydrochloride. |
| Molecular Weight | 177.68 g/mol | This value is calculated based on the molecular formula.[2] |
| Appearance | White to off-white crystalline solid | Guanidinium chloride and many hydrochloride salts of amines are white crystalline solids.[3] |
| Melting Point | 175 - 185 °C | Estimated based on the melting point of guanidinium chloride (182.3 °C) and considering the influence of the 3-methylpiperidine moiety.[3][4] |
| Solubility | Highly soluble in water; Soluble in methanol and ethanol; Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form and the presence of the polar carboxamidine group suggest high aqueous solubility. Guanidinium chloride is highly soluble in water (2.15 g/mL at 20 °C).[3][4] |
| pKa | ~13.5 | The pKa of the guanidinium ion is approximately 13.6.[4] The alkyl substitution on one of the nitrogen atoms is expected to have a minor effect on the pKa. |
Synthesis and Purification
A plausible and efficient synthetic route to 3-Methyl-piperidine-1-carboxamidine hydrochloride involves the guanylation of 3-methylpiperidine. A common and effective method for this transformation is the use of a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available 3-methylpiperidine.
